

Ravoxertinib (GDC-0994) Profile and Key Data

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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

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The table below summarizes the core characteristics and selective activity of **Ravoxertinib**.

Property	Details
Other Name	GDC-0994 [1]
Primary Target	ERK1/2 (MAPK1/3) [2]
Biochemical Potency (IC ₅₀)	ERK1: 1.1 nM; ERK2: 0.3 nM [2]
Key Off-Target	p90RSK (IC ₅₀ : 12 nM) [2]
Selectivity Note	Highly selective for ERK1/2; much less active against JNK or p38 MAPK [2]

Comparative Performance Against Other ERK Inhibitors

Research that compared several ERK inhibitors revealed important differences in their behavior, which are crucial for selecting the right tool for an experiment. The table below synthesizes findings from a study that used ERK1/2 and downstream kinase ELK1 reporter cell lines from lung, colon, and blood cancers [3].

Inhibitor	Key Findings from Cellular Models
Ravoxertinib (GDC-0994)	Showed expected toxicity related to ERK inhibition [3].
SCH772984	Induced excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [3].
VX-11e	Induced excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines [3].
Ulixertinib (BVD-523)	Prone to ERK1/2 reactivation over time [3].
LY3214996	Prone to ERK1/2 reactivation over time [3].
PD0325901 (MEK Inhibitor)	Prone to ERK1/2 reactivation over time; cells resistant to it remained sensitive to Ulixertinib [3].

Key Experimental Protocols from Literature

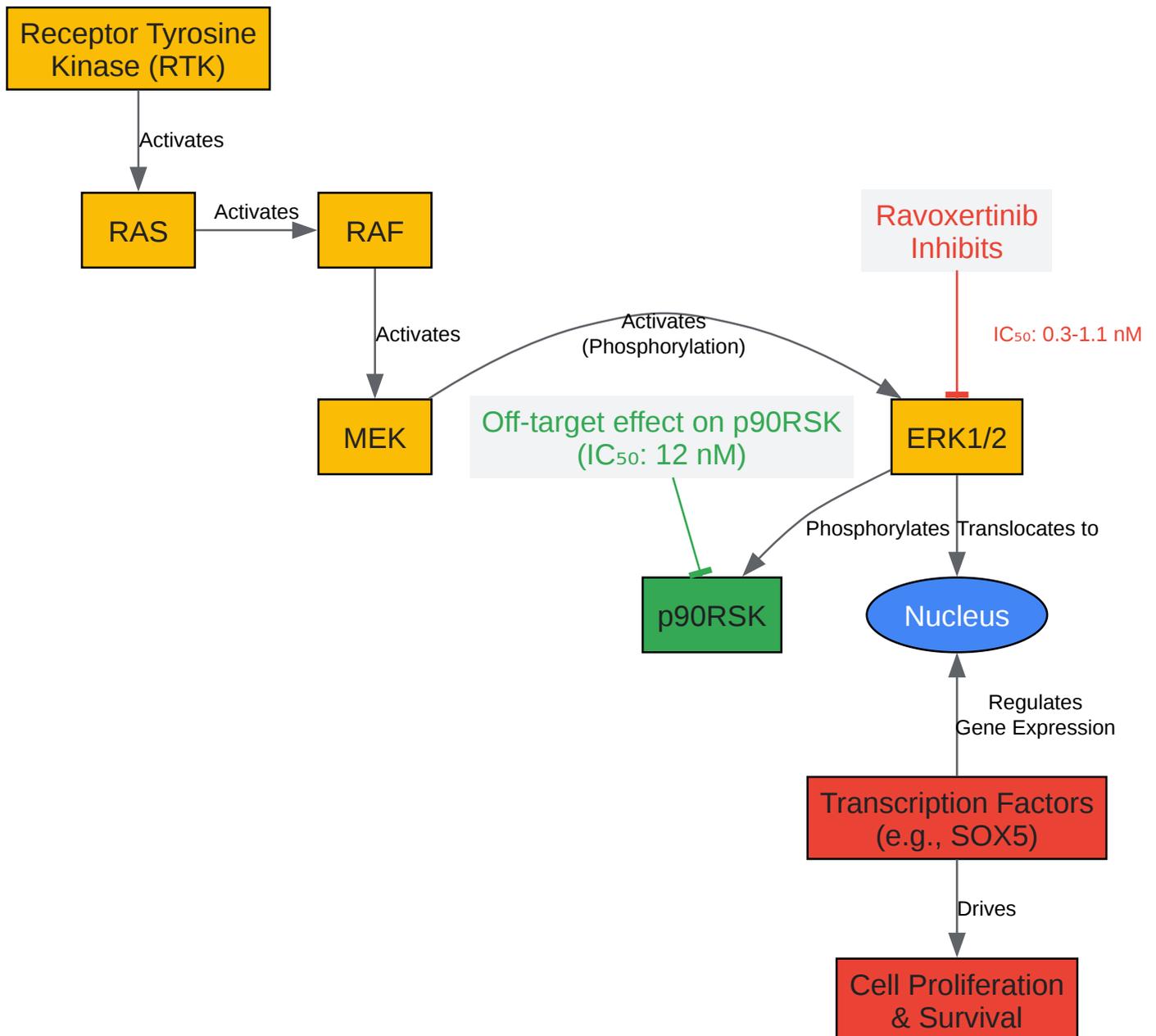
To help you evaluate or replicate the key findings, here are summaries of the experimental methodologies used in the cited studies.

- **Cell Viability and ERK Inhibition Correlation Assay:** This study used ERK1/2 and downstream kinase ELK1 reporter cell lines (e.g., H1299 lung cancer, HCT-116 colon cancer) to examine the relationship between ERK inhibition and drug-induced toxicity for several inhibitors, including **Ravoxertinib**. They compared cell viability and ERK inhibition to determine ERK dependencies and identify compounds that caused off-target toxicity [3].
- **In Vitro Anti-Tumor Effect Assays:** The anti-tumor activity and selectivity of **Ravoxertinib** were demonstrated through a series of standard assays:
 - **Cell Viability Assay:** Cells were seeded in 96-well plates and treated daily with GDC-0994 for 5 days. Cell viability was evaluated using a Cell Counting Kit-8 (CCK-8) assay, measuring absorbance at 450 nm [1].
 - **Monolayer Colony Formation Assay:** Cells were seeded at low density on 6-well plates and treated daily with GDC-0994. After 8-15 days, colonies were fixed, stained with crystal violet, and photographed [1].
 - **Cell Cycle Analysis:** Cells treated with GDC-0994 were analyzed using a commercial cell cycle and apoptosis detection kit, with distributions determined by flow cytometry [1].

- **Western Blotting:** Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary and HRP-conjugated secondary antibodies. Signals were detected using a Western ECL Substrate [1] [4].

Signaling Pathway Context

The following diagram illustrates the position of **Ravoxertinib** within the MAPK signaling cascade, which explains its utility in overcoming resistance to upstream inhibitors.



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Interpretation and Research Considerations

- **Mechanism and Selectivity:** As the diagram shows, **Ravoxertinib** directly targets the core kinases ERK1/2 at the end of the MAPK pathway. This direct action makes it a promising strategy to overcome resistance caused by reactivation of the pathway upstream, for instance, after treatment with BRAF or MEK inhibitors [1] [2].

- **Genetic Context is Crucial:** Its anti-tumor effect is highly dependent on the genetic background of the cancer cells. Studies show it **sharply inhibits cell proliferation and induces cell cycle arrest in BRAF mutant cells** but has little effect on most RAS mutant or wild-type cell lines [1]. Your experimental models should account for this.
- **Data Gap on Broad Kinome Screening:** The search results I obtained cite **Ravoxertinib**'s high selectivity over JNK or p38 MAPK and its known off-target effect on p90RSK [2]. However, they do not contain a comprehensive kinome-wide selectivity profile (e.g., against hundreds of kinases at a single concentration, often presented in a "kinome tree"). This is a critical piece of information for a full cross-reactivity assessment.

To obtain a complete kinome-wide cross-reactivity profile for **Ravoxertinib**, I suggest you:

- **Check Proceeding Publications:** Look for the original primary research paper detailing the discovery and preclinical characterization of **Ravoxertinib** (GDC-0994), as such papers often include this data.
- **Search Selectivity Databases:** Investigate resources like the **DiscoverX KinomeScan** platform or the **SGC Kinase Inhibitor Database**, which may contain published selectivity data for this compound.

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References

1. The ERK inhibitor GDC-0994 selectively inhibits growth ... - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Ravoxertinib is an Orally Active and Highly Selective ERK1/2 ... [[cancer-research-network.com](https://www.cancer-research-network.com/)]
3. Identification of cell type–specific correlations between ... [[sciencedirect.com](https://www.sciencedirect.com/)]
4. Ravoxertinib Improves Long-Term Neurologic Deficits after ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

To cite this document: Smolecule. [Ravoxertinib (GDC-0994) Profile and Key Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548769#ravoxertinib-cross-reactivity-kinase-assays>]

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